![molecular formula C11H14F3IN2O B2463272 1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856027-63-8](/img/structure/B2463272.png)
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, an iodine atom, and a trifluoroethoxy methyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halide.
Attachment of the Trifluoroethoxy Methyl Group: This step involves the reaction of the pyrazole intermediate with a trifluoroethoxy methylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target.
相似化合物的比较
Similar Compounds
1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the trifluoroethoxy group.
1-cyclopentyl-4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-cyclopentyl-4-iodo-3-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of trifluoroethoxy.
Uniqueness
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoroethoxy group, which can significantly influence its chemical properties and biological activity. The trifluoroethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
属性
IUPAC Name |
1-cyclopentyl-4-iodo-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3IN2O/c12-11(13,14)7-18-6-10-9(15)5-17(16-10)8-3-1-2-4-8/h5,8H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZATCAICKHWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)COCC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
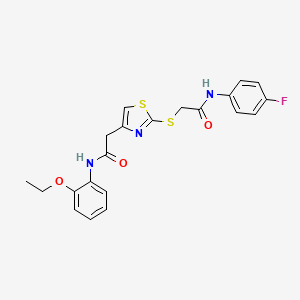
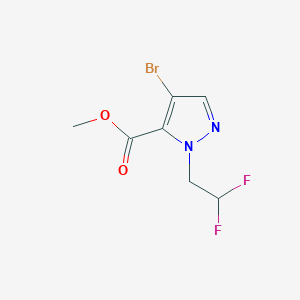
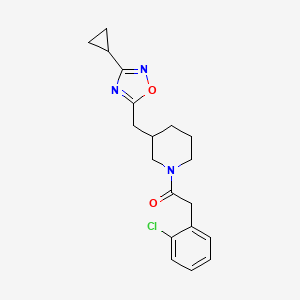
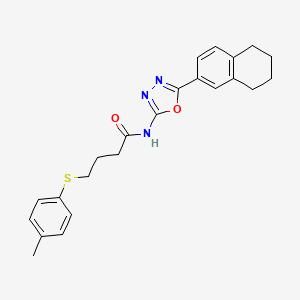
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)
![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)
![N-[carbamoyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2463199.png)
![5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2463206.png)
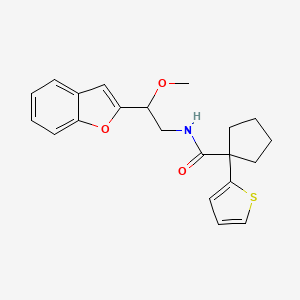

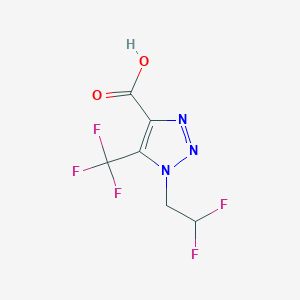
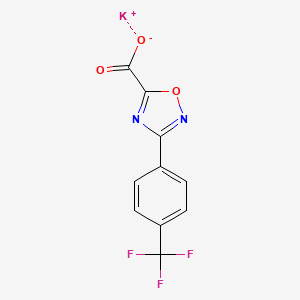
![1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2463211.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2463212.png)
